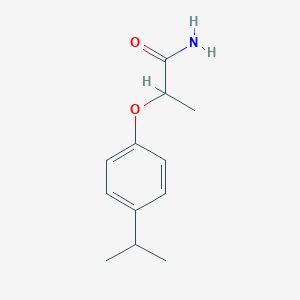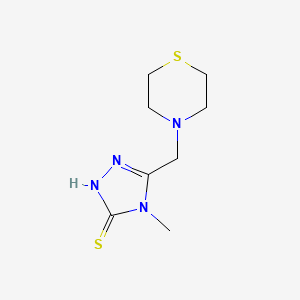
2-(4-isopropylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a simple method that involves the reaction of 4-isopropylphenol with propionyl chloride.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)propanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. 2-(4-isopropylphenoxy)propanamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This inhibition of NF-κB leads to the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects
Apart from its anti-inflammatory activity, 2-(4-isopropylphenoxy)propanamide has also been shown to exhibit other biochemical and physiological effects. Studies have demonstrated that 2-(4-isopropylphenoxy)propanamide has antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-(4-isopropylphenoxy)propanamide also has antiproliferative activity, which has been investigated in the context of cancer treatment. Additionally, 2-(4-isopropylphenoxy)propanamide has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-isopropylphenoxy)propanamide in lab experiments is its ease of synthesis. The synthesis method is simple and can be carried out using commercially available reagents. Additionally, 2-(4-isopropylphenoxy)propanamide has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one of the limitations of using 2-(4-isopropylphenoxy)propanamide is its low solubility in water, which can make it challenging to use in aqueous-based experiments.
未来方向
There are several future directions for the research on 2-(4-isopropylphenoxy)propanamide. One of the potential areas of investigation is the development of 2-(4-isopropylphenoxy)propanamide-based drugs for the treatment of inflammatory diseases. Additionally, further studies can be conducted to investigate the antiproliferative and neuroprotective properties of 2-(4-isopropylphenoxy)propanamide. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of 2-(4-isopropylphenoxy)propanamide. Finally, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-(4-isopropylphenoxy)propanamide to determine its suitability for use in clinical applications.
Conclusion
In conclusion, 2-(4-isopropylphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method is simple, and the compound exhibits anti-inflammatory, antioxidant, antiproliferative, and neuroprotective activities. While there are some limitations to using 2-(4-isopropylphenoxy)propanamide in lab experiments, there are several potential future directions for research on this compound. Overall, 2-(4-isopropylphenoxy)propanamide has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of 2-(4-isopropylphenoxy)propanamide involves the reaction of 4-isopropylphenol with propionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-(4-isopropylphenoxy)propanamide as a white crystalline solid with a melting point of 97-99°C. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
科学研究应用
2-(4-isopropylphenoxy)propanamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the most promising applications of 2-(4-isopropylphenoxy)propanamide is its anti-inflammatory activity. Studies have shown that 2-(4-isopropylphenoxy)propanamide inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity of 2-(4-isopropylphenoxy)propanamide makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBYRQVKRXBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)
![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)